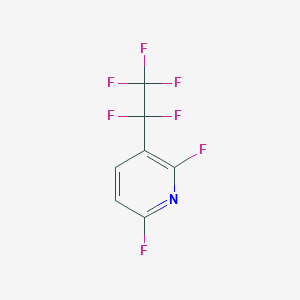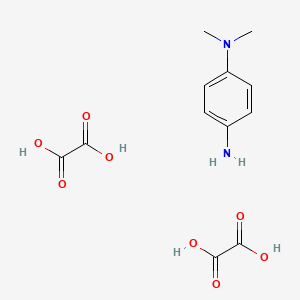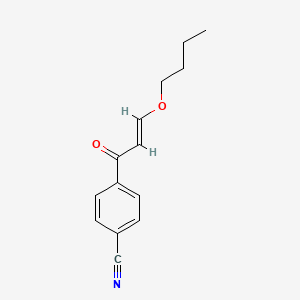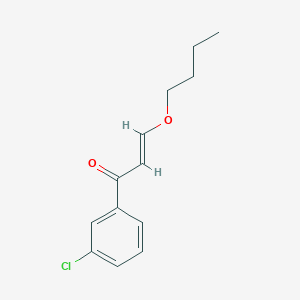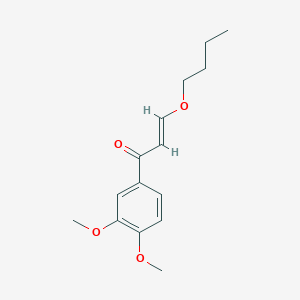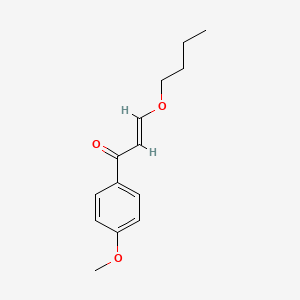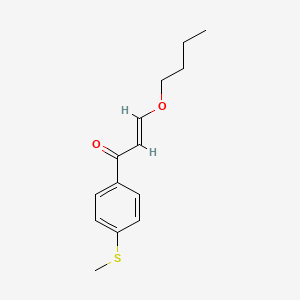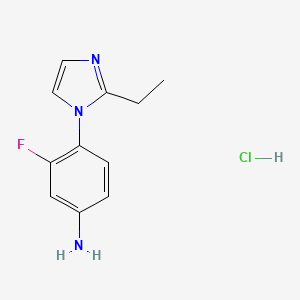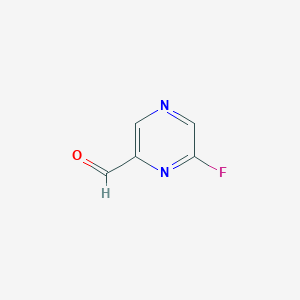
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is a chemical compound with the molecular formula C12H22Cl3N3. It is a derivative of aniline and piperazine, and it is commonly used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an ethyl group attached to the piperazine ring, and its ability to form stable trihydrochloride salts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)aniline typically involves the reaction of 1-ethylpiperazine with 4-nitroaniline. The process begins with the reduction of 4-nitroaniline to 4-aminophenylamine, followed by the nucleophilic substitution reaction with 1-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through crystallization and filtration techniques to obtain the trihydrochloride salt form.
化学反应分析
Types of Reactions
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration typically involves a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
相似化合物的比较
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Phenylpiperazin-1-yl)aniline
- 4-(4-Benzylpiperazin-1-yl)aniline
Uniqueness
4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds, potentially leading to different pharmacological properties and applications .
属性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;;/h3-6H,2,7-10,13H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMVVTSIQSWHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
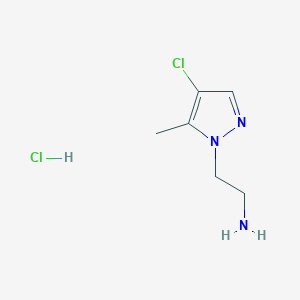
![1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone](/img/structure/B7970288.png)
![2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione](/img/structure/B7970293.png)
![7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B7970301.png)
![N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride](/img/structure/B7970303.png)
